molecular formula C17H28ClNO4 B15344903 Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 23959-22-0

Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B15344903
CAS No.: 23959-22-0
M. Wt: 345.9 g/mol
InChI Key: QUIQLMJJIBJLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure that includes a benzoic acid core substituted with methoxy and propoxy groups, and an ester linkage to a diethylaminoethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of benzoic acid derivatives with appropriate alcohols and amines. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester linkage can be reduced to form alcohols.

    Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the ester linkage can produce the corresponding alcohol.

Scientific Research Applications

Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, modulating their activity and leading to various physiological effects. The ester linkage allows for the controlled release of the active compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester: This compound has a similar structure but with an amino group instead of a methoxy group.

    Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester: Similar to the target compound but with an amino group at a different position.

    Benzoic acid, 2-methoxy-, ethyl ester: This compound has a simpler structure with only a methoxy group and an ethyl ester linkage.

Uniqueness

The unique combination of methoxy and propoxy groups in benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride provides distinct chemical properties that differentiate it from similar compounds. These properties include specific reactivity patterns and potential biological activities that are not observed in the other compounds.

Properties

CAS No.

23959-22-0

Molecular Formula

C17H28ClNO4

Molecular Weight

345.9 g/mol

IUPAC Name

diethyl-[2-(3-methoxy-2-propoxybenzoyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C17H27NO4.ClH/c1-5-12-21-16-14(9-8-10-15(16)20-4)17(19)22-13-11-18(6-2)7-3;/h8-10H,5-7,11-13H2,1-4H3;1H

InChI Key

QUIQLMJJIBJLJL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.